molecular formula C13H24N4O2 B14076449 N-Boc-4-(3-azidopropyl)piperidine

N-Boc-4-(3-azidopropyl)piperidine

Cat. No.: B14076449
M. Wt: 268.36 g/mol
InChI Key: RUPDZQJZBSNLFP-UHFFFAOYSA-N
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Description

N-Boc-4-(3-azidopropyl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-azidopropyl substituent at the 4-position of the piperidine ring. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its Boc protection enhances stability during synthetic processes while allowing selective deprotection for downstream modifications. The molecule’s unique structure positions it as a versatile intermediate in medicinal chemistry, particularly for bioconjugation and targeted drug delivery systems .

Properties

Molecular Formula

C13H24N4O2

Molecular Weight

268.36 g/mol

IUPAC Name

tert-butyl 4-(3-azidopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-6-11(7-10-17)5-4-8-15-16-14/h11H,4-10H2,1-3H3

InChI Key

RUPDZQJZBSNLFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of N-Boc-4-(3-azidopropyl)piperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the azidopropyl group at the 4-position of the piperidine ring. The reaction conditions often involve the use of organic solvents, bases, and azide sources. For example, the synthesis might involve the reaction of N-Boc-4-piperidone with sodium azide in the presence of a suitable base and solvent .

Chemical Reactions Analysis

N-Boc-4-(3-azidopropyl)piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-4-(3-azidopropyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-(3-azidopropyl)piperidine is largely dependent on its chemical reactivity. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Azide vs. Bromine/Hydroxyl/Aminomethyl: The azide group in this compound distinguishes it from halogenated (e.g., bromophenyl) or polar (e.g., hydroxyl, aminomethyl) derivatives, directing its utility toward bioorthogonal reactions .
  • Ring Size : Unlike pyrrolidine analogs (e.g., N-Boc-3-bromopyrrolidine), piperidine derivatives offer greater conformational flexibility due to the six-membered ring .

Physicochemical Properties

Polarity and Solubility

The azidopropyl group imparts moderate lipophilicity to this compound, as evidenced by its calculated Log Po/w values (e.g., consensus Log P ~2.5). This contrasts with:

  • N-Boc-4-(4-bromophenyl)piperidine : Higher Log P (~3.8) due to the aromatic bromophenyl group .
  • 1-Boc-4-(Aminomethyl)piperidine: Lower Log P (~1.2) owing to the polar aminomethyl group .

Hydrogen Bonding and Bioavailability

  • Hydrogen Bond Acceptors : this compound has 4 H-bond acceptors (azide, carbonyl, ether), fewer than hydroxyl-containing analogs like N-Boc-3-hydroxy-4-phenylpiperidine (5 acceptors) .
  • BBB Permeability: Predicted to have moderate blood-brain barrier penetration, similar to N-Boc-4-(4-bromophenyl)piperidine but lower than non-polar derivatives like AC 927 .

Key Reaction Pathways

  • This compound : Synthesized via nucleophilic substitution of a bromopropyl precursor with sodium azide, followed by Boc protection. Requires careful temperature control (<50°C) to avoid azide decomposition .
  • N-Boc-4-(4-bromophenyl)piperidine : Prepared via Suzuki-Miyaura coupling using Pd catalysts, leveraging bromine as a leaving group .
  • 1-Boc-4-(Aminomethyl)piperidine: Involves reductive amination of a nitro precursor with hydrogen gas and Pd/C .

Yield and Purity

Compound Typical Yield Purity (HPLC/GC) Key Challenges
This compound 65–75% >95% Azide stability during synthesis
N-Boc-3-bromopyrrolidine 80–85% >97% Pyrrolidine ring strain
1-Boc-4-(Aminomethyl)piperidine 70–80% >98% Amine oxidation during storage

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